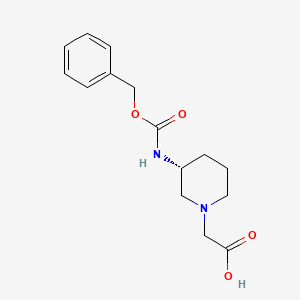![molecular formula C16H26N2O B7916552 2-{2-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7916552.png)
2-{2-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol is a complex organic compound that features a piperidine ring, a benzyl group, and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of benzylamine with formaldehyde and piperidine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzyl alcohol, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
2-{2-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-{2-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{2-[(Benzyl-amino)-methyl]-piperidin-1-yl}-ethanol
- 2-{2-[(Methyl-amino)-methyl]-piperidin-1-yl}-ethanol
- 2-{2-[(Ethyl-amino)-methyl]-piperidin-1-yl}-ethanol
Uniqueness
2-{2-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol is unique due to the presence of both benzyl and methyl groups, which confer specific chemical properties and biological activities
Propiedades
IUPAC Name |
2-[2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-17(13-15-7-3-2-4-8-15)14-16-9-5-6-10-18(16)11-12-19/h2-4,7-8,16,19H,5-6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAUWXCQBWHGLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCN1CCO)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-[(Benzyloxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7916475.png)
![{4-[(Benzyloxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7916479.png)
![[3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7916483.png)
![[(R)-3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7916487.png)
![{2-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7916508.png)
![[(R)-3-(Benzyloxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7916522.png)
![[4-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7916535.png)
![{2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7916538.png)
![2-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7916540.png)
![2-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7916548.png)
![2-[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7916560.png)
![2-[(S)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7916563.png)
![2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7916567.png)
